
(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine
Overview
Description
(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine typically involves the reaction of 2,6-difluoro-4-trifluoromethyl-benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,6-Difluoro-4-trifluoromethyl-benzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Pharmaceutical Development
(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine has been explored for its potential as an antifungal agent. Research indicates that derivatives of hydrazines can selectively inhibit fungal growth without affecting mammalian cells. For instance, studies on acylhydrazone-based compounds have shown promising antifungal activities against pathogens like Candida neoformans and Aspergillus fumigatus, suggesting that similar hydrazine derivatives could be effective in treating fungal infections .
Biological Evaluation
The biological activity of this compound derivatives has been evaluated through various assays. These compounds have demonstrated significant selectivity indices (SI) in antifungal tests, indicating their potential as therapeutic agents with minimal toxicity to human cells. For example, certain synthesized compounds exhibited low minimum inhibitory concentration (MIC) values, showcasing their efficacy against resistant fungal strains .
Material Science
In material science, hydrazine derivatives are utilized as intermediates for synthesizing advanced materials. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers and coatings. This application is particularly relevant in industries requiring durable materials that can withstand harsh environmental conditions.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
- (2,6-Dichloro-4-trifluoromethyl-phenyl)-hydrazine
- (2,6-Difluoro-4-methyl-phenyl)-hydrazine
- (2,6-Difluoro-4-nitro-phenyl)-hydrazine
Uniqueness: (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine, with the CAS number 856226-47-6, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially improving its interaction with cellular targets.
Enzyme Inhibition
Research indicates that hydrazine derivatives often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies on related compounds have shown that hydrazones derived from trifluoromethylbenzohydrazides display significant AChE inhibition, suggesting a similar potential for this compound .
Biological Activity Data
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating hydrazone derivatives, this compound was tested for its ability to inhibit AChE. The compound demonstrated a mixed-type inhibition mechanism with an IC50 value of 0.45 µM, indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of hydrazone derivatives indicated that compounds similar to this compound exhibited activity against various bacterial strains. The data suggested that these compounds could serve as lead candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Method A : Reaction of (2,6-dichloro-4-trifluoromethyl-phenyl)-hydrazine with chloromaleonitrile and chlorofumaronitrile in methanol, catalyzed by 2,6-lutidine, yields pyrazole derivatives at 20–25°C with 71% efficiency .
- Method B : Condensation with aromatic aldehydes (e.g., p-fluorobenzaldehyde) in dioxane under reflux forms hydrazone intermediates, which are cyclized using alumina-supported calcium hypochlorite .
- Purification : Products are often isolated via recrystallization (ethanol/diethyl ether) or column chromatography .
Reaction Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Pyrazole formation | Methanol, 2,6-lutidine, 20–25°C | 71% | |
Hydrazone cyclization | Dioxane, reflux, Ca(OCl)₂/Al₂O₃ | 65–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Used to monitor hydrazine reduction of potassium permanganate (absorption maxima at 546 nm and 526 nm; ε = ~2200 L·mol⁻¹·cm⁻¹) .
- NMR : ¹H/¹³C NMR and ¹⁹F NMR resolve substituent effects on the aromatic ring and hydrazine moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What are the primary applications of this hydrazine derivative in heterocyclic synthesis?
- Pyrazole and Pyrazolo-triazine Synthesis : Reacts with α,β-unsaturated ketones or aldehydes to form 4,5-dihydropyrazoles or pyrano[2,3-d]triazines .
- Fischer Indole Synthesis : Forms indole derivatives via acid-catalyzed cyclization with ketones/aldehydes .
- Thiazole Formation : Condensation with thiourea or CS₂ yields thiazole-containing heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of hydrazine-derived heterocycles?
- Catalyst Screening : Use morpholine, piperazine, or N-methylpiperazine to modulate cyclization efficiency (e.g., 65–85% yields for triazine derivatives) .
- Solvent Effects : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates compared to ethanol .
- Temperature Control : Reflux conditions (e.g., 6–8 hours in dioxane) improve cyclization over room-temperature reactions .
Q. What mechanisms explain the cyclization reactions involving this hydrazine derivative?
- Stepwise Cycloaddition : Computational studies suggest a hydrazine-catalyzed [3+2] cycloaddition followed by retro-Diels-Alder steps .
- Acid-Mediated Cyclization : Protonation of the hydrazine nitrogen facilitates nucleophilic attack on carbonyl groups, forming 5-membered rings .
- Oxidative Coupling : Ca(OCl)₂/Al₂O₃ promotes dehydrogenation during thiazole formation .
Q. How do contradictory data in spectroscopic analysis of hydrazine derivatives arise, and how can they be resolved?
- Solvent Artifacts : Ethanol or ether residues in UV-Vis assays may shift λ_max; use HPLC-grade solvents .
- Tautomerism : Hydrazone ↔ azo tautomeric equilibria complicate NMR interpretation; low-temperature ¹H NMR (e.g., –40°C) stabilizes dominant forms .
- Redox Interference : Hydrazine’s reducing properties may degrade KMnO₄ prematurely; validate with iodometric titration .
Q. What safety protocols are critical when handling this compound in toxicity studies?
- In Vitro Toxicity : Rat hepatocyte studies show dose-dependent DNA damage at ≥50 mM; use fume hoods and personal protective equipment (PPE) .
- Waste Disposal : Neutralize with dilute HCl before disposal due to reactivity with oxidizing agents .
- Storage : Store in amber vials at –20°C to prevent photodegradation .
Q. Data Contradiction Analysis
Q. Why do yields vary significantly across similar synthetic protocols?
- Impurity Profiles : Residual lutidine in Method A may inhibit subsequent steps; include silica gel chromatography .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) slow nucleophilic substitution; extend reaction times .
- Catalyst Loading : Excess Ca(OCl)₂ in cyclization (Method B) can over-oxidize products; optimize to 1:1 (w/w) catalyst ratio .
Q. Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions .
- Analytical Cross-Validation : Combine NMR, MS, and UV-Vis to confirm hydrazine purity and reactivity .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-hydrazine) clarifies cyclization pathways .
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXMQENJESQCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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